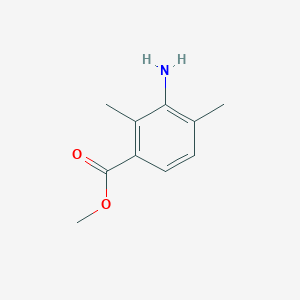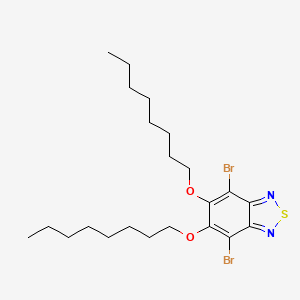
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Overview
Description
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a chemical compound with the CAS Number: 1192352-08-1. It has a molecular weight of 550.4 and its linear formula is C22H34Br2N2O2S .
Synthesis Analysis
The synthesis of 4,7-dibromo-5,6-bis(octyloxy)benzo-[c][1,2,5]-thiadiazole involves two stages. In the first stage, the compound is combined with tetrakis(triphenylphosphine) palladium (0) and potassium carbonate in tetrahydrofuran and water at 50℃ for 0.25h in an inert atmosphere. In the second stage, (4-{bis[4-(octyloxy)phenyl]amino}phenyl)boronic acid is added in tetrahydrofuran and water at 60℃ for 6h in an inert atmosphere .Molecular Structure Analysis
The molecular structure of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole has been studied using scanning tunneling microscopy (STM). The self-assembly of the compound on a highly oriented graphite (HOPG) surface was found to be solvent-dependent .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .Scientific Research Applications
- Scientific Field : Materials Science and Engineering .
- Summary of the Application : The solvent effect on the self-assembly of DBT on a highly oriented graphite (HOPG) surface was investigated . This research is significant because it contributes to the understanding of how solvents can affect molecular self-assembly due to variational intermolecular interactions .
- Methods of Application or Experimental Procedures : The experimental procedure involved using scanning tunneling microscopy (STM) to investigate the self-assembly of DBT on an HOPG surface . The solvents used in the experiment were 1-phenyloctane, 1-octanoic acid, and 1-octanol .
- Results or Outcomes : Two different patterns were obtained in 1-phenyloctane and 1-octanoic acid, suggesting that the self-assembly of DBT was solvent-dependent . At the 1-phenyloctane/HOPG interface, a linear structure was revealed due to the intermolecular halogen bonding . When 1-octanoic acid and 1-octanol were used as the solvents, the coadsorption of solvent molecules resulting from the hydrogen bonding between DBT and solvent made an important contribution to the formation of a lamellar structure .
Safety And Hazards
properties
IUPAC Name |
4,7-dibromo-5,6-dioctoxy-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34Br2N2O2S/c1-3-5-7-9-11-13-15-27-21-17(23)19-20(26-29-25-19)18(24)22(21)28-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCVJZVDAAWTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736837 | |
| Record name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
CAS RN |
1192352-08-1 | |
| Record name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



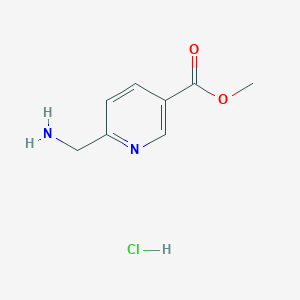
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)

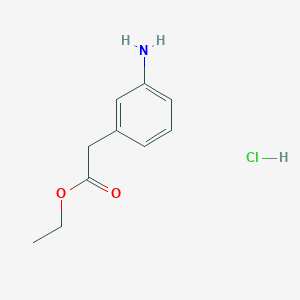
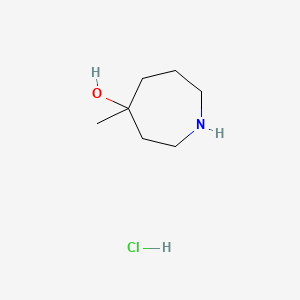
![3-Oxaspiro[5.5]undecane-8,10-dione](/img/structure/B1530471.png)
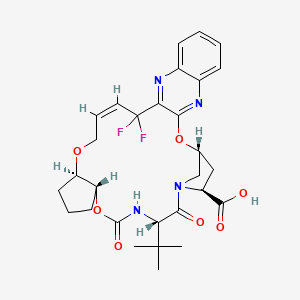

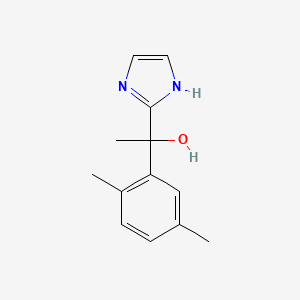
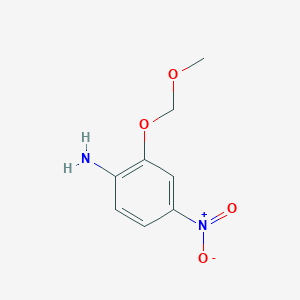
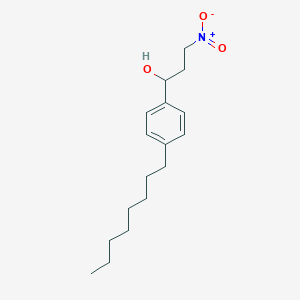
![Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate](/img/structure/B1530483.png)
![[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester](/img/structure/B1530484.png)
